molecular formula C12H11NO3 B1608855 6-Methoxy-2-methylquinoline-3-carboxylic acid CAS No. 88752-76-5

6-Methoxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B1608855
CAS No.: 88752-76-5
M. Wt: 217.22 g/mol
InChI Key: HQTMGNSGKYFHAM-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, which is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and industrial chemistry . The compound features a quinoline core with a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould–Jacobs reaction is a classical method used for the construction of quinoline derivatives . This method typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of quinoline scaffolds, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

6-Methoxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. The methoxy and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid
  • 2-Methyl-6-quinolinecarboxylic acid

Uniqueness

6-Methoxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-methoxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMGNSGKYFHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405319
Record name 6-methoxy-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88752-76-5
Record name 6-methoxy-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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